molecular formula C15H13Cl2NO2 B5842682 2,6-dichloro-N-(2-ethoxyphenyl)benzamide

2,6-dichloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B5842682
M. Wt: 310.2 g/mol
InChI Key: DJHAQNLFIFGURF-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(2-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorinated benzoyl group and a 2-ethoxyphenyl amide substituent. The ethoxy group at the ortho position of the aniline ring introduces steric and electronic effects, distinguishing it from other benzanilides. The trans configuration of the N–H and C=O bonds in the amide group is a conserved feature across related compounds, as observed in crystallographic studies .

Properties

IUPAC Name

2,6-dichloro-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHAQNLFIFGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields a new amide.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols, are formed.

    Hydrolysis: The major products are 2,6-dichlorobenzoic acid and 2-ethoxyaniline.

Scientific Research Applications

2,6-dichloro-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features

The amide group conformation in 2,6-dichloro-N-(2-ethoxyphenyl)benzamide aligns with other benzanilides, where the N–H and C=O bonds adopt a trans configuration. This conformation minimizes steric clashes and stabilizes intermolecular hydrogen bonding, as seen in analogs like 2-chloro-N-(2,6-dichlorophenyl)benzamide (N26DCP2CBA) . Substituent positioning significantly influences molecular geometry:

  • Ortho substituents : The ethoxy group in the target compound contrasts with chloro or bulkier substituents in analogs, altering electronic density and steric bulk. For example, in N26DCP2CBA, ortho-chloro groups enhance rigidity through intramolecular halogen interactions .
  • Heterocyclic substituents : Compounds like Fluopicolide (2,6-dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide) incorporate pyridylmethyl groups, enhancing fungicidal activity via interactions with oomycete targets .

Physicochemical and Pharmacokinetic Properties

  • Solubility and logP : The ethoxy group in the target compound likely increases hydrophilicity compared to chloro-substituted analogs (e.g., logP of Fluopicolide: ~4.5). Compounds with heterocyclic substituents, such as GDC046, exhibit balanced logD values (~1.4–2.0), optimizing membrane permeability .
  • Metabolic stability : Fluopicolide rapidly degrades to 2,6-dichlorobenzamide (M-01), highlighting the impact of substituents on metabolic pathways .

Key Research Findings

Conformational uniformity : The trans amide configuration is conserved across benzanilides, ensuring structural predictability. Deviations arise from substituent steric effects, as seen in ortho-chloro vs. ethoxy groups .

Substituent-driven bioactivity :

  • Pyridylmethyl groups (Fluopicolide) confer fungicidal specificity .
  • Piperidine or pyridinyl substituents (ING-1466, GDC046) enhance interactions with viral or kinase targets .

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